molecular formula C19H14BrCl2N3O4S B302599 5-{[4-bromo-5-(4-morpholinyl)-2-furyl]methylene}-1-(2,3-dichlorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione

5-{[4-bromo-5-(4-morpholinyl)-2-furyl]methylene}-1-(2,3-dichlorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione

Numéro de catalogue B302599
Poids moléculaire: 531.2 g/mol
Clé InChI: QEPKYEHQVBQYAG-DHZHZOJOSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

5-{[4-bromo-5-(4-morpholinyl)-2-furyl]methylene}-1-(2,3-dichlorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione, also known as BML-210, is a small molecule inhibitor that has been extensively studied for its potential use in treating various diseases.

Mécanisme D'action

5-{[4-bromo-5-(4-morpholinyl)-2-furyl]methylene}-1-(2,3-dichlorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione acts as a small molecule inhibitor of the enzyme histone deacetylase (HDAC), which is involved in regulating gene expression. HDAC inhibitors, including 5-{[4-bromo-5-(4-morpholinyl)-2-furyl]methylene}-1-(2,3-dichlorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione, have been shown to induce cell cycle arrest, apoptosis, and differentiation in cancer cells. In cardiovascular research, HDAC inhibitors have been shown to have potential therapeutic effects on hypertension and atherosclerosis by regulating the expression of genes involved in vascular function. In neurodegenerative disease research, HDAC inhibitors have been shown to have potential therapeutic effects on Alzheimer's disease and Parkinson's disease by regulating the expression of genes involved in neuronal function.
Biochemical and Physiological Effects:
5-{[4-bromo-5-(4-morpholinyl)-2-furyl]methylene}-1-(2,3-dichlorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has been shown to have various biochemical and physiological effects, including inducing cell cycle arrest, apoptosis, and differentiation in cancer cells. In cardiovascular research, 5-{[4-bromo-5-(4-morpholinyl)-2-furyl]methylene}-1-(2,3-dichlorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has been shown to have potential therapeutic effects on hypertension and atherosclerosis by regulating the expression of genes involved in vascular function. In neurodegenerative disease research, 5-{[4-bromo-5-(4-morpholinyl)-2-furyl]methylene}-1-(2,3-dichlorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has been shown to have potential therapeutic effects on Alzheimer's disease and Parkinson's disease by regulating the expression of genes involved in neuronal function.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of using 5-{[4-bromo-5-(4-morpholinyl)-2-furyl]methylene}-1-(2,3-dichlorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione in lab experiments is that it is a small molecule inhibitor that can be easily synthesized and purified. Another advantage is that it has been extensively studied for its potential use in treating various diseases, making it a well-established tool for research. However, one limitation of using 5-{[4-bromo-5-(4-morpholinyl)-2-furyl]methylene}-1-(2,3-dichlorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione in lab experiments is that it may have off-target effects, which can complicate the interpretation of experimental results.

Orientations Futures

There are several future directions for research on 5-{[4-bromo-5-(4-morpholinyl)-2-furyl]methylene}-1-(2,3-dichlorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione. One direction is to further investigate its potential therapeutic effects on various diseases, including cancer, cardiovascular diseases, and neurodegenerative diseases. Another direction is to identify the specific molecular targets of 5-{[4-bromo-5-(4-morpholinyl)-2-furyl]methylene}-1-(2,3-dichlorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione and its mechanism of action. Additionally, future research can focus on developing more potent and selective HDAC inhibitors based on the structure of 5-{[4-bromo-5-(4-morpholinyl)-2-furyl]methylene}-1-(2,3-dichlorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione.

Méthodes De Synthèse

5-{[4-bromo-5-(4-morpholinyl)-2-furyl]methylene}-1-(2,3-dichlorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione can be synthesized through a multi-step process involving the reaction of various chemical compounds. The first step involves the reaction of 2,3-dichlorobenzoic acid with thionyl chloride to form 2,3-dichlorobenzoyl chloride. The second step involves the reaction of 2,3-dichlorobenzoyl chloride with 5-(4-morpholinyl)furan-2-carbaldehyde to form 5-[4-(2,3-dichlorophenyl)-2-thioxo-4,6-dihydropyrimidin-5-ylidene]-4-morpholin-4-ium-2-furanolate. Finally, the third step involves the reaction of 5-[4-(2,3-dichlorophenyl)-2-thioxo-4,6-dihydropyrimidin-5-ylidene]-4-morpholin-4-ium-2-furanolate with potassium bromide to form 5-{[4-bromo-5-(4-morpholinyl)-2-furyl]methylene}-1-(2,3-dichlorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione.

Applications De Recherche Scientifique

5-{[4-bromo-5-(4-morpholinyl)-2-furyl]methylene}-1-(2,3-dichlorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has been extensively studied for its potential use in treating various diseases, including cancer, cardiovascular diseases, and neurodegenerative diseases. In cancer research, 5-{[4-bromo-5-(4-morpholinyl)-2-furyl]methylene}-1-(2,3-dichlorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has been shown to inhibit the growth of various cancer cells, including breast cancer cells, prostate cancer cells, and leukemia cells. In cardiovascular research, 5-{[4-bromo-5-(4-morpholinyl)-2-furyl]methylene}-1-(2,3-dichlorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has been shown to have potential therapeutic effects on hypertension and atherosclerosis. In neurodegenerative disease research, 5-{[4-bromo-5-(4-morpholinyl)-2-furyl]methylene}-1-(2,3-dichlorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has been shown to have potential therapeutic effects on Alzheimer's disease and Parkinson's disease.

Propriétés

Nom du produit

5-{[4-bromo-5-(4-morpholinyl)-2-furyl]methylene}-1-(2,3-dichlorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione

Formule moléculaire

C19H14BrCl2N3O4S

Poids moléculaire

531.2 g/mol

Nom IUPAC

(5E)-5-[(4-bromo-5-morpholin-4-ylfuran-2-yl)methylidene]-1-(2,3-dichlorophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione

InChI

InChI=1S/C19H14BrCl2N3O4S/c20-12-9-10(29-18(12)24-4-6-28-7-5-24)8-11-16(26)23-19(30)25(17(11)27)14-3-1-2-13(21)15(14)22/h1-3,8-9H,4-7H2,(H,23,26,30)/b11-8+

Clé InChI

QEPKYEHQVBQYAG-DHZHZOJOSA-N

SMILES isomérique

C1COCCN1C2=C(C=C(O2)/C=C/3\C(=O)NC(=S)N(C3=O)C4=C(C(=CC=C4)Cl)Cl)Br

SMILES

C1COCCN1C2=C(C=C(O2)C=C3C(=O)NC(=S)N(C3=O)C4=C(C(=CC=C4)Cl)Cl)Br

SMILES canonique

C1COCCN1C2=C(C=C(O2)C=C3C(=O)NC(=S)N(C3=O)C4=C(C(=CC=C4)Cl)Cl)Br

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.